1-Nitro-1-(phenylsulfanyl)propan-2-ol
Description
1-Nitro-1-(phenylsulfanyl)propan-2-ol is a nitro alcohol derivative characterized by a secondary alcohol group (-OH) at the second carbon of a propane backbone, a nitro (-NO₂) group, and a phenylsulfanyl (-S-C₆H₅) substituent at the first carbon. This compound integrates three distinct functional groups, making it a versatile intermediate in organic synthesis, particularly for reactions involving nucleophilic substitutions or redox transformations. The presence of the phenylsulfanyl group may enhance stability compared to simpler nitro alcohols, while the nitro and alcohol groups offer reactive sites for further functionalization .
Properties
CAS No. |
67808-90-6 |
|---|---|
Molecular Formula |
C9H11NO3S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
1-nitro-1-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C9H11NO3S/c1-7(11)9(10(12)13)14-8-5-3-2-4-6-8/h2-7,9,11H,1H3 |
InChI Key |
DYAFGAZLIRHONI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C([N+](=O)[O-])SC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-1-(phenylsulfanyl)propan-2-ol typically involves the nitration of a suitable precursor, followed by the introduction of the phenylsulfanyl group. One common method involves the reaction of 1-phenylsulfanylpropan-2-ol with a nitrating agent such as nitric acid under controlled conditions to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-1-(phenylsulfanyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Formation of 1-nitro-1-(phenylsulfanyl)propan-2-one.
Reduction: Formation of 1-amino-1-(phenylsulfanyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-1-(phenylsulfanyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Nitro-1-(phenylsulfanyl)propan-2-ol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenylsulfanyl group can interact with thiol-containing biomolecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique combination of functional groups distinguishes it from structurally related molecules. Below is a comparative analysis with two compounds: Phenyl-2-nitropropene (P2NP) and n-Propanol.
Reactivity and Stability Insights
Comparison with P2NP :
P2NP (CAS 705-60-2) shares a nitro and phenyl group but lacks the sulfanyl and alcohol moieties. Its conjugated nitroalkene structure enables electrophilic reactivity, making it a key intermediate in clandestine drug synthesis . In contrast, this compound’s alcohol group allows for hydrogen bonding, likely increasing solubility in polar solvents compared to P2NP’s crystalline solid form. The phenylsulfanyl group may also confer resistance to oxidative degradation compared to P2NP’s alkene, which is prone to polymerization.- Its simplicity grants high volatility and widespread use as a solvent . The target compound’s secondary alcohol and bulky substituents likely reduce volatility and enhance thermal stability.
Notes on Evidence Limitations
The provided evidence lacks direct information on this compound, necessitating inferences from structurally related compounds. Key gaps include:
- Physical Properties : Melting/boiling points, solubility, and spectral data (e.g., UV/Vis) for the target compound.
- Safety and Handling : Toxicity, flammability, or storage requirements.
- Synthetic Routes : Methods for its preparation or industrial-scale production.
Future studies should prioritize experimental characterization to validate these comparisons and explore its practical applications.
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